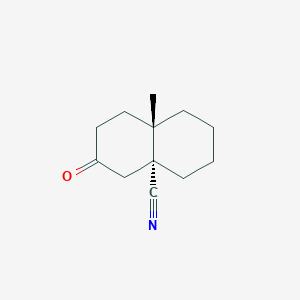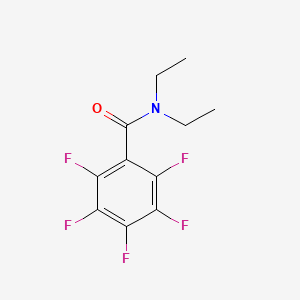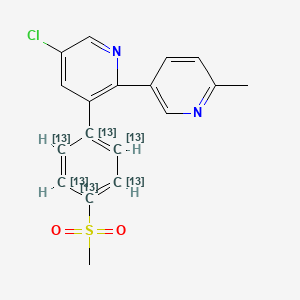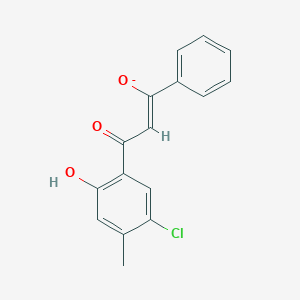
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate typically involves the condensation of 5-chloro-2-hydroxy-4-methylbenzaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of 5-chloro-2-hydroxy-4-methylbenzaldehyde or 5-chloro-2-hydroxy-4-methylbenzoic acid.
Reduction: Formation of 3-(5-chloro-2-hydroxy-4-methyl-phenyl)-3-hydroxy-1-phenyl-prop-1-en-1-olate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate involves its interaction with various molecular targets and pathways. The compound’s hydroxy and chloro groups allow it to form hydrogen bonds and engage in electrophilic and nucleophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-hydroxy-4-methylbenzaldehyde: Shares the chloro and hydroxy groups but lacks the extended conjugated system.
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-pyrazole: Contains a pyrazole ring instead of the enone structure.
5-Chloro-2-hydroxy-4-methylacetophenone: Similar structure but with a different functional group arrangement.
Uniqueness
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate is unique due to its combination of functional groups and extended conjugated system, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C16H12ClO3- |
|---|---|
Peso molecular |
287.71 g/mol |
Nombre IUPAC |
(Z)-3-(5-chloro-2-hydroxy-4-methylphenyl)-3-oxo-1-phenylprop-1-en-1-olate |
InChI |
InChI=1S/C16H13ClO3/c1-10-7-15(19)12(8-13(10)17)16(20)9-14(18)11-5-3-2-4-6-11/h2-9,18-19H,1H3/p-1/b14-9- |
Clave InChI |
YYFKHVARDOQMEW-ZROIWOOFSA-M |
SMILES isomérico |
CC1=CC(=C(C=C1Cl)C(=O)/C=C(/C2=CC=CC=C2)\[O-])O |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C(=O)C=C(C2=CC=CC=C2)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14752290.png)
![2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide](/img/structure/B14752292.png)
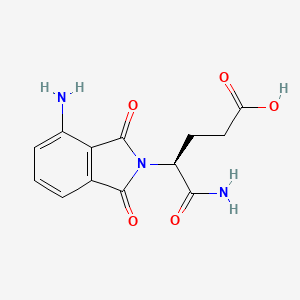
![Benzene, [[(diazomethyl)sulfonyl]methyl]-](/img/structure/B14752324.png)

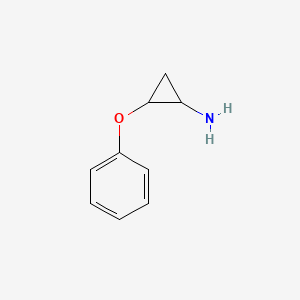
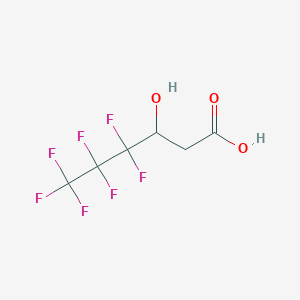
![2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B14752340.png)
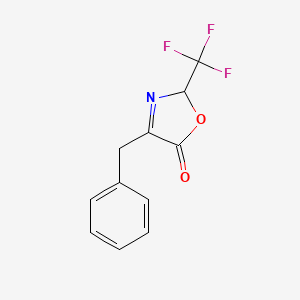
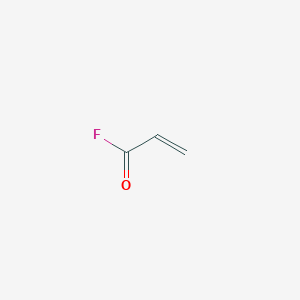
![N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B14752356.png)
